9-Aminoacridine is a synthetic compound belonging to the acridine family, characterized by its amino group at the 9-position of the acridine structure. It has the molecular formula and is recognized for its vibrant yellow color, making it useful as a dye. This compound exhibits a variety of properties, including being a moderately strong base and possessing significant biological activity. It is primarily utilized in clinical settings as a topical antiseptic and has experimental applications as a mutagen and intracellular pH indicator .
The mechanism of action depends on the application:
The biological activity of 9-aminoacridine is diverse:
Synthesis of 9-aminoacridine can be accomplished through several methods:
The applications of 9-aminoacridine are extensive:
Interaction studies involving 9-aminoacridine have revealed its potential in forming complexes with nucleic acids. The compound's chromophore is significant in the development of DNA-targeted chemotherapeutic agents, highlighting its role in cancer research. Additionally, studies have explored its fluorescence properties, which can be modulated for various applications in analytical chemistry .
Several compounds share structural similarities with 9-aminoacridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Acridine | Base structure similar to acridine | Less biological activity compared to 9-aminoacridine |
| Aminoacrine | Contains an amino group similar to 9-aminoacridine | Primarily used as an antimalarial agent |
| Ethyl Acridine | Ethyl group substitution at position 9 | More lipophilic; used in different biological contexts |
| Phenylhydrazine | Contains hydrazine functionality | Used primarily in organic synthesis; less biological activity |
The uniqueness of 9-aminoacridine lies in its specific amino substitution at the 9-position, which enhances its biological activity and makes it particularly effective as both an antiseptic and a mutagen.
9-Aminoacridine exists as a planar tricyclic heteroaromatic compound with the molecular formula C₁₃H₁₀N₂ and a molecular weight of 194.237 g/mol [1] [2] [3]. The compound is registered under CAS number 90-45-9 and has the IUPAC InChI key XJGFWWJLMVZSIG-UHFFFAOYSA-N [1] [3].
Crystallographic analysis of 9-aminoacridinium chloride dimethylformamide monosolvate reveals that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [4] [5]. The unit cell parameters are: a = 10.5819 Å, b = 42.705 Å, c = 7.2531 Å, β = 108.800°, with a unit cell volume of 3102.8 ų [4] [5]. The structure contains eight formula units per unit cell (Z = 8) with a calculated density of 1.301 Mg/m³ [4] [5].
The molecular geometry shows that the acridine moieties are nearly planar in the crystalline phase, with the atoms arranged almost linearly [4] [5]. The C—N bond lengths for the exocyclic amino groups range from 1.310 to 1.313 Å, characteristic of C=N double bond character that can originate from tautomerism of the cation [4] [5]. The dihedral angle between the two outer fused rings varies from 1.18° to 3.39°, with the smaller value being comparable to that found for acridine itself (1.2°) [4] [5]. Each of the three fused rings taken individually is planar within experimental error [4] [5].
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.237 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 3102.8 ų |
| C—N Bond Length | 1.310-1.313 Å |
| Dihedral Angle Between Outer Rings | 1.18-3.39° |
9-Aminoacridine exhibits different thermal properties depending on its form. The free base has a melting point of 238-240°C [6] [7], while the hydrochloride salt melts at 300°C [8] [9]. The boiling point has been estimated at 320.68°C, with experimental values reported at 413.5°C at 760 mmHg [6] [8]. These thermal properties reflect the compound's aromatic stability and hydrogen bonding capabilities.
The solubility characteristics of 9-aminoacridine demonstrate its amphiphilic nature. In water, the compound shows limited solubility at 11.65 mg/L at 24°C [6]. However, it displays significantly enhanced solubility in polar organic solvents, with both dimethyl sulfoxide and ethanol supporting 38 mg/mL (195.64 mM) at 25°C [10]. The compound shows hazy solubility in ethanol [6], indicating partial miscibility. The LogP value of 3.55 suggests moderate lipophilicity [11], which is consistent with its ability to interact with both hydrophilic and lipophilic environments.
The density of 9-aminoacridine is 1.268 g/cm³ [6] [11], and it has a refractive index of 1.78 [11]. The compound appears as a yellow powder or crystals [6] [9] [7] and is stable under normal conditions but incompatible with strong oxidizing agents [6] [11].
9-Aminoacridine exhibits basic properties with a pKa value of 9.99 at 20°C [6]. This indicates that at physiological pH (7.4), the compound exists predominantly in its protonated form. The acid-base behavior is complex due to the presence of two nitrogen atoms: the heterocyclic nitrogen in the central ring and the exocyclic amino nitrogen [12] [13].
Studies have established that the predominant site of positive charge in singly protonated 9-aminoacridine is the exocyclic nitrogen atom, even though the heterocyclic nitrogen atom is the initial site of protonation [14]. At neutral and acidic pH, the drug favors the amino form, while at alkaline pH, the imino form tends to form large-size aggregates [15]. This pH-dependent behavior significantly influences the compound's fluorescence properties and biological activity.
| Property | Value |
|---|---|
| Melting Point | 238-240°C (free base) |
| Boiling Point | 320.68°C (estimated) |
| Water Solubility | 11.65 mg/L at 24°C |
| DMSO Solubility | 38 mg/mL at 25°C |
| pKa | 9.99 at 20°C |
9-Aminoacridine exhibits characteristic ultraviolet-visible absorption features that reflect its extended π-conjugated system. The primary absorption maximum occurs at 400-409 nm [16] [17] [18] [19], with a secondary peak observed at 259 nm [18]. These absorption bands arise from π-π* electronic transitions within the acridine ring system.
The electronic absorption spectra show distinct characteristics depending on the molecular form and environment. The occurrence of the second absorption band at anomalously short wavelength indicates disruption of the aromaticity of the central ring in the singly charged cation [14]. The compound demonstrates acridinium ring-localized transitions that are sensitive to protonation state and molecular aggregation [14].
Studies have revealed that 9-aminoacridine can exist in different molecular forms, with the monomer being the preferential species until gelation occurs, after which dimer or higher aggregates form [20]. The absorption characteristics are also influenced by solvent effects, with various fluid solutions showing enhancement of electronic intensity due to perturbation forces between solute and solvent molecules [21].
9-Aminoacridine is recognized as one of the most fluorescent substances known [9], exhibiting exceptional photophysical properties. The fluorescence emission maximum occurs at approximately 460 nm [22] [23] [24], with the compound displaying high quantum yield fluorescence that is extremely sensitive to environmental conditions.
A particularly notable feature is the formation of excimer emission at 560 nm [22] [23] [24]. This broad excimer emission band results from ground state dimers that undergo either thermally activated radiationless excimer conversion or geometrical rearrangement in the excited state [25]. The excimer formation is accompanied by hypochromic absorbance spectra that are redshifted by maximally 275 cm⁻¹ (4.4 nm) with respect to the corresponding monomer spectra [22] [24].
The fluorescence lifetime measurements reveal distinct values for different molecular forms: the normal monomer fluorescence lifetime is 16 ns, while the dimer-excimer complex exhibits an increased lifetime of up to 24 ns [22] [23] [24]. The formation of this dimer-excimer complex from monomers can be reversed completely, with original monomeric spectral properties restored after abolishment of electrochemical gradients [22] [24].
The compound's fluorescence is highly dependent on concentration and pH. At 1:1000 dilution in water, it appears pale yellow with only faint fluorescence, but at 1:100,000 dilution, it becomes colorless with intense blue fluorescence [9]. This concentration-dependent behavior reflects the balance between monomeric and dimeric species in solution.
Nuclear magnetic resonance spectroscopy provides detailed structural information about 9-aminoacridine. Proton nuclear magnetic resonance spectra recorded at 400 MHz in dimethyl sulfoxide-d₆ show characteristic aromatic proton signals in the range of 7.334-8.485 ppm [26]. The chemical shifts reflect the electron-poor nature of the aromatic carbons due to the presence of nitrogen atoms in the ring system.
The proton nuclear magnetic resonance spectrum shows distinct multipicity patterns corresponding to the different aromatic proton environments. The signals at 8.485 and 8.463 ppm correspond to protons in positions adjacent to nitrogen atoms, while signals at lower field (7.334-7.913 ppm) represent protons in the outer benzene rings [26].
Carbon-13 nuclear magnetic resonance spectroscopy reveals that the aromatic carbons appear in the typical range of 125-150 ppm for aromatic systems [26]. The presence of nitrogen atoms in the ring system causes characteristic downfield shifts due to the electronegative effect of nitrogen. Detailed analysis shows that 9-aminoacridine exhibits tautomerism among simple derivatives, which can be confirmed experimentally through dynamic nuclear magnetic resonance spectroscopy and temperature-dependent spectra [27].
The nuclear magnetic resonance data confirms the planar structure of the molecule and provides evidence for the tautomeric equilibrium between amino and imino forms. Matrix isolation Fourier transform infrared spectroscopy combined with density functional theory calculations has been employed to assess the tautomerization ability and determine thermodynamic characteristics of 9-aminoacridine derivatives [27].
| Spectroscopic Property | Value |
|---|---|
| UV-Vis λmax | 400-409 nm |
| Fluorescence Emission | 460 nm |
| Excimer Emission | 560 nm |
| Fluorescence Lifetime (monomer) | 16 ns |
| Fluorescence Lifetime (excimer) | 24 ns |
| ¹H NMR Range | 7.334-8.485 ppm |
Irritant